3-Methylthioimidazo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methylsulfanylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-11-8-9-6-7-4-2-3-5-10(7)8/h2-6H,1H3 |
InChI Key |
HUJPECQCLXMVDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2N1C=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-methylthioimidazo[1,5-a]pyridine display significant antimicrobial properties. These compounds have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. A study highlighted the synthesis of several derivatives that exhibited promising antibacterial activity against resistant strains of bacteria .
Anticancer Potential
The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes. The structure-activity relationship (SAR) studies indicate that modifications to the methylthio group can enhance cytotoxicity against specific cancer types .
Neurological Disorders
This compound derivatives are being investigated for their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic viability .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting their potential as alternative treatments for antibiotic-resistant infections.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, several derivatives of this compound were tested on human breast cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptosis induction, highlighting their potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives of imidazo[1,5-a]pyridine, emphasizing substituent effects, synthesis, and applications:
Key Comparative Insights
- Substituent Effects: Alkyl Groups (e.g., ethyl, isopropyl): Enhance solubility in organic solvents and modulate steric effects, critical for drug-receptor interactions . Aryl/Heteroaryl Groups (e.g., 4-Cl-C₆H₄, 2-pyridyl): Improve binding affinity to biological targets (e.g., EGFR tyrosine kinase) via π-π stacking or hydrophobic interactions . Thioether/Thiohydantoin Moieties: Introduce hydrogen-bonding capacity and redox activity, relevant for neuroprotection or metal coordination .
Synthetic Flexibility :
- Biological Activity: Antibacterial/Antiprotease Activity: 1-Substituted pyridyl derivatives exhibit dual functionality, with potency influenced by substituent hydrophobicity . Neuroprotection: Thiohydantoin-containing analogs demonstrate moderate activity in corticosterone-induced cell damage models .
Photophysical Properties :
- Bis-imidazo[1,5-a]pyridines exhibit solvatochromism and membrane intercalation, making them suitable for imaging lipid phases .
Preparation Methods
Synthetic Procedure
The most direct and efficient route to 3-methylthioimidazo[1,5-a]pyridine involves reacting 3-chloroimidazo[1,5-a]pyridine with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF). The reaction proceeds under mild conditions (80°C for 2 hours), achieving an 82% yield. The mechanism entails a nucleophilic aromatic substitution (SNAr), where the chloride group at position 3 is displaced by the thiomethoxide ion.
Key Reaction Parameters:
-
Reagents :
-
3-Chloroimidazo[1,5-a]pyridine (1 equiv)
-
Sodium thiomethoxide (1.2 equiv)
-
DMF (solvent)
-
-
Conditions :
-
Temperature: 80°C
-
Duration: 2 hours
-
Atmosphere: Inert (e.g., nitrogen)
-
Characterization Data:
The product is confirmed via NMR (CDCl):
-
δ 7.19 (d, 2H), 7.48 (d, 1H), 7.50 (s, 1H), 8.15 (s, 1H).
This data aligns with the expected aromatic proton environments of the imidazo[1,5-a]pyridine scaffold.
Alternative Synthetic Strategies
Dehydrogenation of Piperidine Derivatives
Comparative Analysis of Methods
Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The success of the NaSMe-mediated substitution relies on the electron-deficient nature of the chlorinated imidazo-pyridine scaffold, which activates the C–Cl bond toward attack by the thiomethoxide nucleophile. The reaction likely proceeds via a Meisenheimer complex intermediate, followed by chloride elimination.
Challenges in Regioselectivity
Introducing the methylthio group at position 3 without side reactions remains a key challenge. Competing substitution at other positions or over-reduction of the imidazo ring can occur under harsh conditions, necessitating precise temperature and stoichiometric control .
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for 3-methylthioimidazo[1,5-a]pyridine, and what key reagents or conditions are required? A: Two primary methods are documented:
- Method 1 (Cyclization): Nitromethane reacts with 2-aminomethylpyridine in polyphosphoric acid (PPA) at 160°C, followed by hydrolysis to yield the target compound. This method avoids metal catalysts, ensuring minimal residual metal contamination .
- Method 2 (Iodine-Catalyzed Thiolation): 3-Phenylimidazo[1,5-a]pyridine reacts with potassium thiocyanate in 1,2-dichloroethane at 110°C for 12 hours using iodine as a catalyst. Yield: ~62.8% .
Key Considerations: Method 1 uses harsh acidic conditions, requiring corrosion-resistant equipment, while Method 2 is milder but requires precise temperature control.
Advanced Optimization of Synthetic Yield
Q: How can researchers resolve contradictions in reported yields (e.g., 63% vs. 62.8%) for similar synthetic routes? A: Yield discrepancies often arise from variations in:
- Reagent Purity: Use of pro analysis-grade reagents (e.g., Merck KGaA or Sigma-Aldrich) minimizes side reactions .
- Catalyst Loading: For iodine-catalyzed thiolation, incremental optimization of iodine (0.5–2.0 mol%) improves yield while avoiding overoxidation .
- Workup Procedures: Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients enhances purity post-synthesis .
Data Table:
| Method | Catalyst | Solvent | Temp. (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | PPA | None | 160 | 63% | |
| Thiolation | I₂ | 1,2-Dichloroethane | 110 | 62.8% |
Structural Characterization Techniques
Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound derivatives? A:
- Single-Crystal X-ray Diffraction: Resolves π-stacking interactions and hydrogen bonding patterns (e.g., C–H⋯N), critical for understanding crystallographic packing .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methylthio group at C3) and monitors reaction progress .
- DFT Calculations: Predicts electronic transitions and validates experimental UV-Vis/fluorescence data, especially for derivatives with large Stokes shifts .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the antibacterial or enzyme-inhibitory potential of this compound derivatives? A:
- Antibacterial Assays: Use in vitro disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values should be compared to standard antibiotics like ampicillin .
- Enzyme Inhibition: For JAK1/JAK2 inhibition, employ fluorescence polarization assays with purified enzymes and ATP-competitive inhibitors. IC₅₀ values < 1 μM indicate high potency .
- CB2 Receptor Agonism: Radioligand binding assays (e.g., [³H]CP55,940 displacement) quantify selectivity over CB1 receptors .
Chemical Derivatization Strategies
Q: How can the methylthio group in this compound be functionalized for further applications? A:
- Oxidation: Treat with KMnO₄ in acidic conditions to convert –SMe to –SO₂Me, enhancing water solubility .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)₂ and 1-phosphinoimidazo[1,5-a]pyridine ligands (e.g., 7a–c) introduces aryl groups at C1 .
- Nucleophilic Substitution: Replace –SMe with amines (e.g., piperazine) under basic conditions (NaH/DMF) to generate bioactive analogs .
Handling Data Contradictions in Fluorescence Properties
Q: Why do fluorescence quantum yields vary across studies for imidazo[1,5-a]pyridine derivatives? A: Variations arise from:
- Solvent Effects: Polar solvents (e.g., DMSO) induce charge-transfer quenching, reducing quantum yields compared to non-polar solvents (e.g., toluene) .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., –CHO) enhance intramolecular charge transfer (ICT), increasing Stokes shifts but potentially lowering quantum efficiency .
Mitigation: Standardize solvent systems and use time-resolved fluorescence spectroscopy to decouple ICT and aggregation effects.
Computational Modeling for Reactivity Prediction
Q: How can DFT or molecular docking guide the design of this compound-based inhibitors? A:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina to simulate binding poses with target enzymes (e.g., JAK2 PDB: 4FVQ). Focus on hydrogen bonds with catalytic lysine (K882) and hydrophobic interactions with the ATP-binding pocket .
Stability and Storage Recommendations
Q: What storage conditions prevent degradation of this compound derivatives? A:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the heteroaromatic core .
- Moisture Control: Use desiccants (e.g., silica gel) for hygroscopic derivatives (e.g., –SO₂Me analogs) .
- Long-Term Stability: Periodic NMR (¹H) and HPLC checks (C18 column, MeOH/H₂O gradient) ensure purity over 6–12 months .
Scaling-Up Synthesis for Preclinical Studies
Q: What challenges arise when scaling up this compound synthesis, and how can they be addressed? A:
- Exothermic Reactions: Use jacketed reactors with controlled cooling for PPA-mediated cyclization to prevent thermal runaway .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
- Waste Management: Neutralize acidic waste (PPA) with NaHCO₃ before disposal to meet environmental regulations .
Comparative Analysis with Analogous Heterocycles
Q: How does this compound compare structurally and functionally to triazolo[1,5-a]pyridines? A:
- Structural Differences: The imidazo ring lacks the triazole N2 atom, reducing hydrogen-bonding capacity but increasing lipophilicity .
- Functional Impact: Imidazo derivatives exhibit stronger fluorescence (quantum yield ~0.4 vs. ~0.2 for triazolo analogs) but lower enzyme inhibitory potency due to reduced π-stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
